Lipophilicity Advantage vs. 2‑Methoxyphenyl Analogue (Computed LogP)
The 2‑ethoxyphenyl analogue exhibits a computed LogP of 2.14, which is 0.64 log units higher than the 1.50 recorded for the 2‑methoxyphenyl congener [1]. This difference corresponds to an approximately 4.4‑fold increase in theoretical octanol‑water partition coefficient, suggesting intrinsically superior passive membrane permeability while remaining within the generally accepted oral‑drug space (LogP < 5) [2].
| Evidence Dimension | Computed LogP (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.14 |
| Comparator Or Baseline | tert‑butyl 3‑hydroxy‑3‑(2‑methoxyphenyl)azetidine‑1‑carboxylate; LogP = 1.50 |
| Quantified Difference | ΔLogP = +0.64 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07) and by Chemspace property calculation |
Why This Matters
The lipophilicity differential is large enough (ΔLogP > 0.5) to impact permeability rank‑ordering and metabolic clearance in lead optimisation, making the ethoxy analogue the preferred candidate when higher membrane flux is required.
- [1] Chemspace. tert‑butyl 3‑(2‑ethoxyphenyl)‑3‑hydroxyazetidine‑1‑carboxylate: computed LogP 2.14. CSMB00012377805. PubChem CID 65919823: tert‑butyl 3‑hydroxy‑3‑(2‑methoxyphenyl)azetidine‑1‑carboxylate; computed LogP 1.50. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235‑248. View Source
